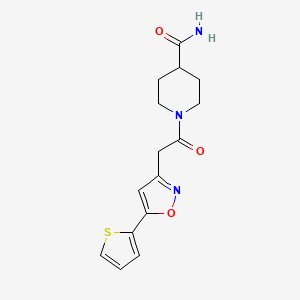![molecular formula C17H16N2O4S B2397573 methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate CAS No. 886923-21-3](/img/structure/B2397573.png)
methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzimidazole, which is a type of heterocyclic aromatic organic compound . This type of compounds is a key building block in many pharmaceuticals and they are used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzimidazole component would contribute a bicyclic structure consisting of fused benzene and imidazole rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazole derivatives can participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole ring could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación
Antioxidant Capacity and Reaction Pathways
Research into compounds with similar structures has illuminated their potential antioxidant capacity. For example, studies on the ABTS/PP decolorization assay have elucidated reaction pathways for antioxidants, showing how some compounds can form adducts with radicals, contributing to their total antioxidant capacity. Such mechanisms suggest that compounds like methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate might also interact beneficially within biological systems to mitigate oxidative stress, albeit the specifics of its action require further investigation (Ilyasov et al., 2020).
Chemical Modification and Biopolymer Development
The modification of xylan into biopolymer ethers and esters presents another area where similar compounds demonstrate significant potential. Chemical modifications can endow these biopolymers with specific properties, suggesting that this compound could serve as a precursor or intermediary in synthesizing novel materials with targeted functional attributes for drug delivery or biomaterial applications (Petzold-Welcke et al., 2014).
Role in Synthesis and Medicinal Chemistry
Methyl-2-formyl benzoate, a compound with a similar benzimidazole core, highlights the importance of such structures in medicinal chemistry. It serves as a bioactive precursor for synthesizing a variety of compounds with pharmacological activities. This underlines the potential of this compound in drug development, possibly as a scaffold for generating new therapeutic agents with antifungal, antihypertensive, anticancer, and other activities (Farooq & Ngaini, 2019).
Immunomodulating and Antifungal Activities
Benzimidazole derivatives have been studied for their medicinal perspectives, including immunomodulating and antifungal activities. This suggests that this compound, by virtue of its benzimidazole structure, might also possess similar biological properties, potentially contributing to the development of new treatments for infectious and immune-related conditions (Vasuki et al., 2021).
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. Benzimidazole derivatives have been studied for their potential biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(2-methylsulfonylbenzimidazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-23-16(20)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)18-17(19)24(2,21)22/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFPNRPHZFWIKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

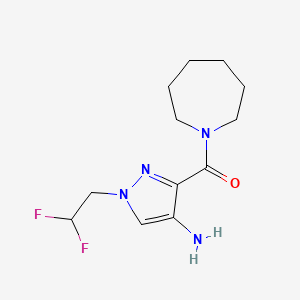

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)
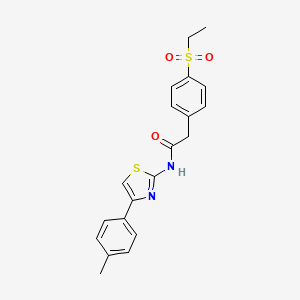
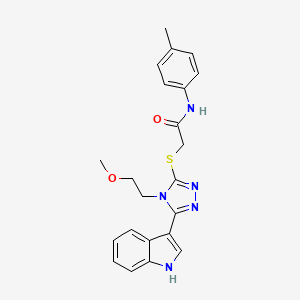
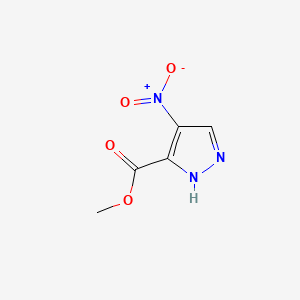
![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)


![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)
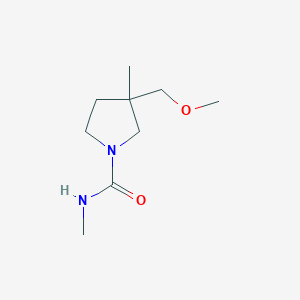
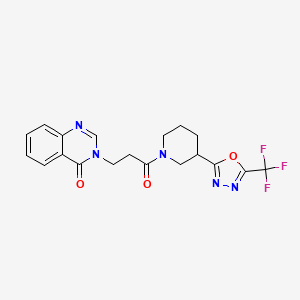
![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)
